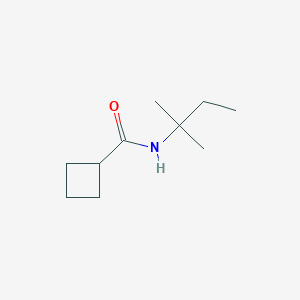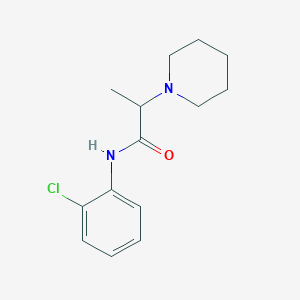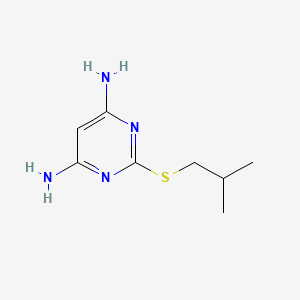![molecular formula C18H18N2O2 B7514454 [4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7514454.png)
[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-4-ylmethanone is a novel compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery. This compound belongs to the class of pyridine derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of [4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-4-ylmethanone is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes in the body, particularly protein kinases and phosphodiesterases. This leads to the modulation of various cellular processes that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-4-ylmethanone have been studied in various in vitro and in vivo models. The compound has been shown to exhibit potent anti-inflammatory and anti-cancer activities. It has also been shown to modulate various signaling pathways that are involved in the regulation of cell growth, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of [4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-4-ylmethanone is its high potency and selectivity for certain enzymes. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of [4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-4-ylmethanone. One of the most promising areas of research is the development of new drugs based on this compound for the treatment of various diseases such as cancer, inflammation, and neurological disorders. Another area of research is the elucidation of the mechanism of action of this compound in more detail, which could lead to the discovery of new targets for drug development. Additionally, the synthesis of new derivatives of this compound with improved properties such as solubility and potency could lead to the development of more effective drugs.
Métodos De Síntesis
The synthesis of [4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-4-ylmethanone has been reported in the literature using different methods. One of the most common methods involves the reaction of 4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-amine with 4-bromopyridine-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction yields the desired compound as a yellow solid with good yield and purity.
Aplicaciones Científicas De Investigación
[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-4-ylmethanone has been studied extensively for its potential applications in the field of medicinal chemistry and drug discovery. The compound has been shown to exhibit potent inhibitory activity against certain enzymes such as protein kinases and phosphodiesterases. This makes it a promising candidate for the development of new drugs for the treatment of various diseases such as cancer, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-22-17-4-2-14(3-5-17)15-8-12-20(13-9-15)18(21)16-6-10-19-11-7-16/h2-8,10-11H,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOZWWFVXFRTRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-4-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

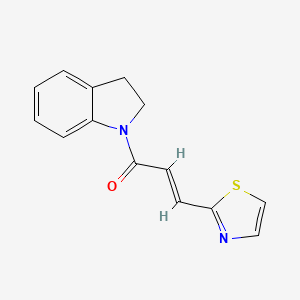
![2-Methoxy-1-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7514381.png)
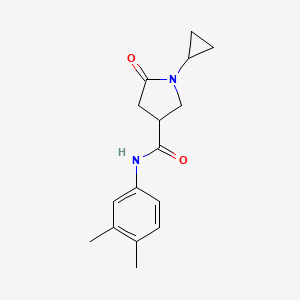
![3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7514411.png)
![cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7514417.png)
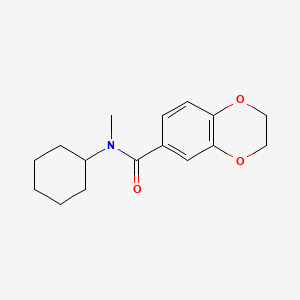
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7514429.png)

![N-[1-(4-fluorophenyl)ethyl]-1-(4-methoxynaphthalene-1-carbonyl)piperidine-3-carboxamide](/img/structure/B7514442.png)
![1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea](/img/structure/B7514449.png)
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7514457.png)
